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Compound of Interest

Compound Name: Butyl chloroacetate

Cat. No.: B1293791 Get Quote

This technical guide provides an in-depth exploration of the spectral characteristics of butyl
chloroacetate, a key intermediate in various chemical syntheses. Designed for researchers,

scientists, and professionals in drug development, this document offers a detailed analysis of

its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Beyond a simple presentation of data, this guide delves into the structural information that can

be gleaned from each spectrum, the rationale behind the observed spectral features, and the

practical aspects of data acquisition.

Introduction to Butyl Chloroacetate: A Versatile
Chemical Building Block
Butyl chloroacetate (n-butyl chloroacetate), with the chemical formula C₆H₁₁ClO₂, is a

colorless liquid and a valuable bifunctional compound.[1][2] Its structure incorporates both an

ester and an alkyl halide, making it a versatile reagent for introducing a butoxycarbonylmethyl

moiety in organic synthesis. Accurate and comprehensive characterization of this compound is

paramount for its effective use and for quality control in its production and application.

Spectroscopic techniques such as NMR, IR, and MS provide a powerful toolkit for confirming its

identity, purity, and structural integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Elucidating the Molecular Skeleton
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NMR spectroscopy is an unparalleled technique for determining the precise arrangement of

atoms within a molecule. By probing the magnetic properties of atomic nuclei, we can map out

the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR (¹H NMR) provides detailed information about the number of different types of

protons in a molecule, their relative numbers, and their proximity to other protons. The ¹H NMR

spectrum of butyl chloroacetate is characterized by distinct signals corresponding to the

different proton environments in the butyl chain and the chloroacetyl group.

Table 1: ¹H NMR Spectral Data for Butyl Chloroacetate

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~4.20 Triplet 2H -O-CH₂-CH₂-CH₂-CH₃

~4.06 Singlet 2H Cl-CH₂-C(=O)-

~1.66 Multiplet 2H -O-CH₂-CH₂-CH₂-CH₃

~1.39 Multiplet 2H -O-CH₂-CH₂-CH₂-CH₃

~0.96 Triplet 3H -O-CH₂-CH₂-CH₂-CH₃

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and

instrument frequency.[3][4]

Interpretation of the ¹H NMR Spectrum:

The downfield shift of the triplet at approximately 4.20 ppm is attributed to the methylene

protons directly attached to the electron-withdrawing oxygen atom of the ester group. The

singlet at around 4.06 ppm corresponds to the methylene protons adjacent to the carbonyl

group and the chlorine atom, both of which are strongly deshielding. The multiplets at

approximately 1.66 ppm and 1.39 ppm represent the two methylene groups in the middle of the

butyl chain. The upfield triplet at about 0.96 ppm is characteristic of the terminal methyl group

of the butyl chain, which is the most shielded set of protons.
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Diagram 1: ¹H NMR Assignments for Butyl Chloroacetate

Caption: Correlation of ¹H NMR peaks with the molecular structure of butyl chloroacetate.

¹³C NMR Spectroscopy: Mapping the Carbon Framework
Carbon-13 NMR (¹³C NMR) provides information about the different types of carbon atoms in a

molecule. Each unique carbon environment gives rise to a distinct signal in the spectrum.

Table 2: ¹³C NMR Spectral Data for Butyl Chloroacetate

Chemical Shift (δ) ppm Assignment

~167 C=O

~66 -O-CH₂-

~41 Cl-CH₂-

~30 -O-CH₂-CH₂-

~19 -CH₂-CH₂-CH₃

~13 -CH₃

Note: Chemical shifts are approximate and can vary based on experimental conditions.[3]

Interpretation of the ¹³C NMR Spectrum:

The most downfield signal at approximately 167 ppm is characteristic of the carbonyl carbon of

the ester group. The signal at around 66 ppm corresponds to the carbon of the methylene

group directly bonded to the ester oxygen. The carbon atom attached to the chlorine atom

appears at about 41 ppm. The remaining signals at approximately 30, 19, and 13 ppm are

assigned to the other three carbons of the butyl chain, with the chemical shift decreasing as the

distance from the electron-withdrawing ester group increases.

Infrared (IR) Spectroscopy: Identifying Functional
Groups

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1293791?utm_src=pdf-body
https://www.benchchem.com/product/b1293791?utm_src=pdf-body
https://www.benchchem.com/product/b1293791?utm_src=pdf-body
https://www.chemicalbook.com/SpectrumEN_590-02-3_13CNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293791?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a

molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Key IR Absorption Bands for Butyl Chloroacetate

Wavenumber (cm⁻¹) Intensity Vibrational Mode

~2960 Strong C-H stretch (aliphatic)

~1735 Strong C=O stretch (ester)

~1280 Strong C-O stretch (ester)

~740 Strong C-Cl stretch

Note: Peak positions are approximate.[5][6]

Interpretation of the IR Spectrum:

The IR spectrum of butyl chloroacetate is dominated by a strong, sharp absorption band

around 1735 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the ester

functional group. The presence of strong C-H stretching vibrations around 2960 cm⁻¹ confirms

the aliphatic nature of the butyl group. A strong band at approximately 1280 cm⁻¹ is indicative

of the C-O stretching vibration of the ester linkage. Finally, the absorption band in the region of

740 cm⁻¹ can be attributed to the C-Cl stretching vibration.

Diagram 2: Key Functional Group Vibrations in Butyl Chloroacetate
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Butyl Chloroacetate Structure
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Caption: Correlation of key IR absorption bands with functional groups in butyl chloroacetate.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of

ions. It is used to determine the molecular weight of a compound and to deduce its structure by

analyzing the fragmentation pattern.

Table 4: Major Fragments in the Mass Spectrum of Butyl Chloroacetate
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m/z Proposed Fragment

150/152 [C₆H₁₁ClO₂]⁺ (Molecular Ion)

93/95 [CH₂ClC(=O)O]⁺

57 [C₄H₉]⁺ (Butyl cation)

56 [C₄H₈]⁺

41 [C₃H₅]⁺

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in

M+2 peaks for chlorine-containing fragments.[2]

Interpretation of the Mass Spectrum:

The mass spectrum of butyl chloroacetate shows a molecular ion peak at m/z 150,

corresponding to the molecular weight of the compound with the ³⁵Cl isotope. The

characteristic M+2 peak at m/z 152, with approximately one-third the intensity of the m/z 150

peak, confirms the presence of a single chlorine atom.

A common fragmentation pathway for esters is the cleavage of the C-O bond, leading to the

formation of an acylium ion or an alkoxy radical. Another significant fragmentation is the loss of

the butoxy group to form the chloroacetyl cation. The base peak is often the butyl cation at m/z

57, formed by the cleavage of the ester bond with charge retention on the alkyl fragment. The

peak at m/z 56 can arise from the loss of a hydrogen atom from the butyl cation.

Diagram 3: Simplified Fragmentation Pathway of Butyl Chloroacetate
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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